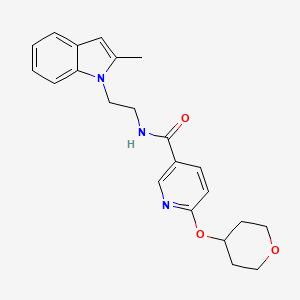

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-16-14-17-4-2-3-5-20(17)25(16)11-10-23-22(26)18-6-7-21(24-15-18)28-19-8-12-27-13-9-19/h2-7,14-15,19H,8-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEBKQGOWZEMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CN=C(C=C3)OC4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are biologically active compounds used for the treatment of various disorders in the human body.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

One study suggests that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin. This suggests that this compound may have similar effects.

Biological Activity

The compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide , often referred to as compound X, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of compound X can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

- CAS Number : Not specified in the search results.

The compound features an indole moiety, a tetrahydropyran ring, and a nicotinamide group, which contribute to its biological activity.

Compound X exhibits multiple mechanisms of action that influence its biological activity:

- Kinase Inhibition : Preliminary studies suggest that compound X may act as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation in certain cancer cell lines.

- Receptor Interaction : The indole and nicotinamide components may interact with various receptors, potentially modulating neurotransmitter systems or influencing inflammatory responses.

Pharmacological Effects

The pharmacological effects of compound X include:

- Antitumor Activity : In vitro studies have shown that compound X can inhibit the growth of several cancer cell lines, suggesting potential use in oncology.

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, possibly through modulation of oxidative stress pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotection | Reduction of oxidative stress | |

| Kinase Inhibition | Selective inhibition of specific kinases |

Study 1: Antitumor Efficacy

In a study conducted on human colorectal carcinoma cells (SW620), compound X demonstrated significant cytotoxicity with an IC50 value of 1.5 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Study 2: Neuroprotective Mechanism

A separate investigation evaluated the neuroprotective effects of compound X in a rat model of oxidative stress induced by ischemia. Results indicated that treatment with compound X significantly reduced markers of oxidative damage and improved behavioral outcomes compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide?

- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is commonly employed. Polar solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while catalysts like HATU improve coupling efficiency for the nicotinamide moiety . Temperature control (0–25°C) during indole alkylation steps minimizes side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity product .

Q. How can spectroscopic techniques elucidate the structural conformation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign indole NH protons (δ 8.5–10.5 ppm) and tetrahydro-2H-pyran oxy-group protons (δ 3.5–4.5 ppm). Overlapping signals may require 2D-COSY or HSQC for resolution .

- HRMS : Confirm molecular weight (theoretical: ~423.47 g/mol) and fragmentation patterns to validate the indole-ethyl and pyran-oxy linkages .

- X-ray crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran ring and confirm spatial orientation of the nicotinamide group .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer :

- Polar aprotic solvents (DMSO, DMF) enhance solubility for in vitro assays but may induce degradation under prolonged storage.

- Aqueous buffers (pH 7.4 PBS) with 0.1% Tween-80 improve stability for pharmacokinetic studies. Monitor degradation via HPLC-UV at 254 nm over 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the tetrahydro-2H-pyran moiety in biological activity?

- Methodological Answer :

- Analog synthesis : Replace tetrahydro-2H-pyran with morpholine, piperidine, or cyclohexyl groups to assess steric/electronic effects on target binding .

- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) and compare IC50 values. Molecular docking (using AutoDock Vina) predicts binding affinity to hydrophobic pockets .

- Data interpretation : Correlate pyran ring conformation (chair vs. boat) with activity using X-ray or DFT calculations .

Q. What experimental approaches resolve contradictions in reported bioactivity data for indole-nicotinamide hybrids?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., HEK293 or HeLa) and normalize data to positive controls (e.g., staurosporine for cytotoxicity).

- Off-target profiling : Screen against unrelated targets (GPCRs, ion channels) to rule out nonspecific effects .

- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying statistical models (e.g., Bayesian classifiers) to identify confounding variables .

Q. How to address metabolic instability of the tetrahydro-2H-pyran-oxy group in preclinical models?

- Methodological Answer :

- Isotope labeling : Synthesize deuterated analogs at metabolically labile positions (e.g., pyran C-4) to slow oxidative metabolism .

- Liver microsome assays : Compare intrinsic clearance rates (human vs. rodent) using LC-MS/MS. Co-incubate with CYP3A4 inhibitors (ketoconazole) to identify major metabolic pathways .

Q. What strategies mitigate aggregation issues in aqueous solutions for in vivo testing?

- Methodological Answer :

- Nanoparticle formulation : Encapsulate compound in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency (>80%) via UV-Vis .

- Cosolvent systems : Use PEG-400/water (30:70 v/v) to maintain colloidal stability. Confirm monodispersity via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.